6-Azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.18 g/mol . The compound is also known by other names such as 6-AZA-BICYCLO [3.2.1]OCTANE .
Several methods have been reported for the synthesis of 6-Azabicyclo[3.2.1]octane. For instance, a study published in The Journal of Organic Chemistry discusses the synthesis of 6-Azabicyclo[3.2.1]octanes . Another research paper describes the stereoselective synthesis of 8-substituted azabicyclooctanones .
The InChI string for 6-Azabicyclo[3.2.1]octane is InChI=1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2 . The compound has a complexity of 90.4 and contains 8 heavy atoms . The compound’s structure is canonicalized .
There are several chemical reactions associated with 6-Azabicyclo[3.2.1]octane. For example, a study discusses the construction of 8-Azabicyclo[3.2.1]octanes via sequential DDQ-Mediated dehydrogenation and copper-catalyzed enantioselective hydroamination .
6-Azabicyclo[3.2.1]octane has a density of 0.9±0.1 g/cm³ . Its boiling point is 169.9±8.0 °C at 760 mmHg . The compound has a vapour pressure of 1.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.6±3.0 kJ/mol . The compound has a molar refractivity of 33.7±0.3 cm³ .
Several synthetic routes have been developed for the preparation of 6-azabicyclo[3.2.1]octane:
The synthesis typically involves multiple steps, including alkylation, bromination, and cyclization reactions, often requiring specific conditions such as high temperatures or the use of specific catalysts to facilitate the formation of the azabicyclic core .
The molecular structure of 6-azabicyclo[3.2.1]octane consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings. The general structural formula is represented as follows:
The compound features two fused cyclopentane-like rings with a nitrogen atom positioned at one bridgehead, contributing to its unique three-dimensional shape and rigidity.
6-Azabicyclo[3.2.1]octane can participate in various chemical reactions that leverage its bicyclic structure:
Reactions often involve modifying the nitrogen atom or substituents on the carbon framework to create derivatives that can exhibit different pharmacological properties or improved efficacy against biological targets .
The mechanism of action for compounds derived from 6-azabicyclo[3.2.1]octane typically involves interaction with specific biological targets such as receptors or enzymes in the nervous system. For instance, certain derivatives have been identified as inhibitors of enzymes related to pain signaling pathways, demonstrating their potential therapeutic applications.
Relevant data indicates that modifications to the azabicyclo core can significantly influence these properties, affecting both solubility and reactivity profiles.
6-Azabicyclo[3.2.1]octane and its derivatives have several scientific applications:
6-Azabicyclo[3.2.1]octane features a bridged bicyclic framework consisting of a six-membered piperidine ring fused to a cyclopentane moiety, with a nitrogen atom positioned at the bridgehead position (bridge 6). Its molecular formula is C₇H₁₃N, with a molar mass of 111.19 g/mol [1] [5]. The structure imposes significant stereochemical constraints:
Table 1: Key Structural Parameters of 6-Azabicyclo[3.2.1]octane
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₃N | Distinguishes from carbon isosteres |
Bridgehead Position | Nitrogen at bridge 6 | Defines electronic properties |
Ring Fusion | trans | Limits conformational flexibility |
Stereocenters | 2 chiral centers | Potential for enantioselective synthesis |
The position of nitrogen in azabicyclo[3.2.1]octane isomers drastically alters their chemical and biological profiles:
2-Azabicyclo[3.2.1]octane
8-Azabicyclo[3.2.1]octane
6-Azabicyclo[3.2.1]octane
Table 2: Comparison of Azabicyclo[3.2.1]octane Isomers
Isomer | Nitrogen Position | Bioactive Example | Synthetic Approach |
---|---|---|---|
2-Aza | Bridge 2 | Hosieine A (nAChR ligand) | Intramolecular cyclization [4] |
6-Aza | Bridge 6 | 6-Acetyl derivative (CID 45085972) | Cycloadditions [2] |
8-Aza | Bridge 8 | Cocaine | Enantioselective desymmetrization [7] |
Bridged azabicycles like 6-azabicyclo[3.2.1]octane serve as privileged scaffolds in medicinal chemistry due to:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0